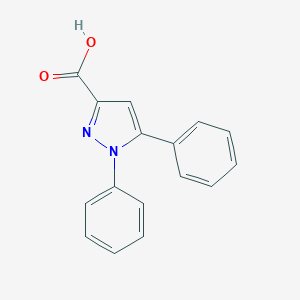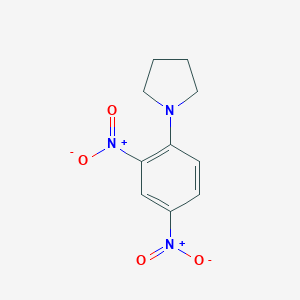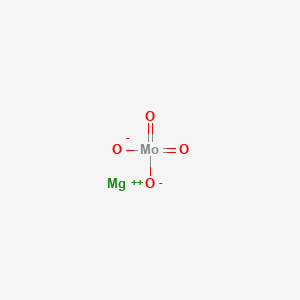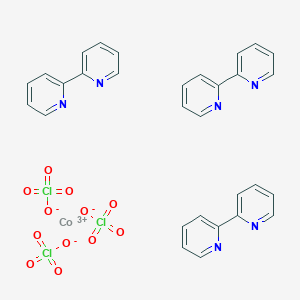
1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
“1,5-diphenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 g/mol .
Synthesis Analysis
The compound of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was obtained from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine . A number of substitute pyrazole dicarboxylic acid derivatives were synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid which was prepared from basic hydrolysis .
Molecular Structure Analysis
The molecular structure of “1,5-diphenyl-1H-pyrazole-3-carboxylic acid” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle, flanked by two phenyl rings and attached to a carboxylic acid group .
Physical And Chemical Properties Analysis
“1,5-diphenyl-1H-pyrazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 264.28 g/mol .
Aplicaciones Científicas De Investigación
Core Element in Various Sectors
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Consequently, they have garnered substantial interest from researchers .
Antiviral Activity
Some pyrazole derivatives showed strong antiviral activity against HSV-1 . However, the activity varied among the tested compounds .
Potential Against Human Pathogens
Further studies are required to determine the potential of pyrazole derivatives against a wide range of human pathogens . Their mode of actions and the usefulness of the synthesized compounds need to be assessed .
Direcciones Futuras
The future directions for “1,5-diphenyl-1H-pyrazole-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis and characterization, as well as investigation of their potential pharmacological activities . As with any chemical compound, ongoing research is key to discovering new properties and potential applications.
Propiedades
IUPAC Name |
1,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZLVASVSISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357831 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
13599-22-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized?
A1: Several synthetic routes have been explored. One common method involves reacting 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1) with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester (2), which can be further hydrolyzed to obtain the desired 1,5-diphenyl-1H-pyrazole-3-carboxylic acid. [, ] You can find more details on this specific reaction in the paper titled "Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid". []
Q2: What are the key structural features of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid?
A2: This compound comprises a pyrazole ring core, substituted at the 1 and 5 positions with phenyl groups, and bearing a carboxylic acid group at the 3 position. [, ]
Q3: How can the structure of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid be confirmed?
A3: Several spectroscopic techniques can be employed to characterize the structure. These include ¹H NMR, ¹³C NMR, mass spectrometry, FTIR spectroscopy, and elemental analysis. []
Q4: What are some common reactions that 1,5-diphenyl-1H-pyrazole-3-carboxylic acid undergoes?
A4: This compound serves as a versatile building block for synthesizing various derivatives. The carboxylic acid functionality can be converted into esters [, ] and amides [, , , ] by reacting with appropriate alcohols or amines, respectively.
Q5: Can you provide an example of a specific reaction involving 1,5-diphenyl-1H-pyrazole-3-carboxylic acid?
A5: The reaction of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride (3) with 2,3-diaminopyridine (4) produces 1H-pyrazole-3-carboxamide (5) in good yield. Interestingly, modifying the reaction conditions by adding a base and extending the reaction time leads to the formation of a different product, the 3H-imidazo[4,5-b] pyridine derivative (6). []
Q6: Have theoretical calculations been used to study reactions involving 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives?
A6: Yes, computational chemistry methods like AM1 calculations have been employed to investigate the mechanisms of reactions involving 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives. These calculations provide valuable insights into the electronic structures of reactants, transition states, intermediate states, and final products. [] The paper "SYNTHESIS AND THEORETICAL CALCULATIONS OF THE 1H-PYRAZOLE-3-CARBOXAMIDE AND -3-CARBOXYLATE DERIVATIVES" delves deeper into this topic. []
Q7: What is the significance of investigating Structure-Activity Relationships (SAR) for 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives?
A7: Understanding how structural modifications influence the biological activity of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives is crucial for designing new compounds with improved potency and selectivity towards specific targets. []
Q8: Have any antimicrobial studies been conducted on 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives?
A8: Yes, some studies have explored the antimicrobial activity of these compounds. Notably, the N,N-dimethylhydrazide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown promising activity against Gram-negative and Gram-positive bacteria, as well as against certain yeast strains. []
Q9: Are there any known challenges related to the formulation and stability of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives?
A9: While specific information on formulation challenges is limited in the provided research papers, solubility and stability under various conditions are crucial aspects to consider during drug development. Strategies to enhance solubility or stability may involve utilizing different salt forms, incorporating solubilizing agents, or optimizing storage conditions.
Q10: What analytical techniques are typically used to characterize and quantify 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives?
A10: Common analytical techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis. These techniques help determine the compound's identity, purity, and structural features. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)








![Kyselina wolframova [Czech]](/img/structure/B85289.png)

